molecular formula C6H4ClF2N B1349362 2-Chloro-3,5-difluoroaniline CAS No. 36556-60-2

2-Chloro-3,5-difluoroaniline

Cat. No. B1349362
CAS RN: 36556-60-2
M. Wt: 163.55 g/mol
InChI Key: XDHOQZCRADUDRI-UHFFFAOYSA-N
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Patent
US05510533

Procedure details

33.4 g of 2-chloro-1,3,5-trifluorobenzene and 200 ml of methanol saturated with ammonia gas at room temperature were sealed in a Teflon-coating autoclave and heated on an oil bath at 160° C. for 40 hours. After the reaction, the solvent and unreacted 2-chloro-1,3,5-trifluorobenzene were distilled off from the reaction mixture under reduced pressure, and the remaining mixture of a solid component and an oily component was extracted with ether to obtain an oily product in an amount of 31.7 g (yield of 2-chloro-3,5-difluoroaniline: 95% determined by GLC analysis).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1F.[NH3:11]>CO>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent and unreacted 2-chloro-1,3,5-trifluorobenzene were distilled off from the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
the remaining mixture of a solid component
EXTRACTION
Type
EXTRACTION
Details
an oily component was extracted with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.